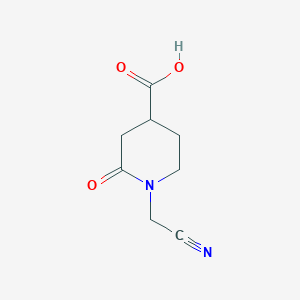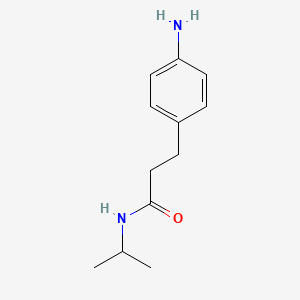![molecular formula C7H14O3 B12284935 Methyl 3-[(propan-2-yl)oxy]propanoate CAS No. 62599-53-5](/img/structure/B12284935.png)
Methyl 3-[(propan-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(1-methylethoxy)-, methyl ester is an organic compound with the molecular formula C7H14O3. It is an ester derived from propanoic acid and isopropyl alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(1-methylethoxy)-, methyl ester can be synthesized through the esterification of propanoic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Propanoic acid and isopropyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Propanoic acid, 3-(1-methylethoxy)-, methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and isopropyl alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but derived from acetic acid and methanol.
Ethyl propanoate: An ester derived from propanoic acid and ethanol.
Isopropyl acetate: An ester derived from acetic acid and isopropyl alcohol.
Uniqueness
Propanoic acid, 3-(1-methylethoxy)-, methyl ester is unique due to its specific combination of propanoic acid and isopropyl alcohol, which imparts distinct chemical and physical properties. Its specific structure allows it to participate in unique chemical reactions and applications compared to other esters.
Properties
CAS No. |
62599-53-5 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)10-5-4-7(8)9-3/h6H,4-5H2,1-3H3 |
InChI Key |
NOJJPZGRFJRYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)



![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)


![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)




